molecular formula C26H24N4O4S2 B2367683 (E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide CAS No. 851080-24-5

(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide

Cat. No. B2367683
CAS RN: 851080-24-5
M. Wt: 520.62
InChI Key: TVWNLSMCTVCDMC-BYCLXTJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C26H24N4O4S2 and its molecular weight is 520.62. The purity is usually 95%.
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Scientific Research Applications

Disposition and Metabolism in Humans

Compounds similar to "(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide" have been studied for their disposition and metabolism in humans. For example, a study on the orexin 1 and 2 receptor antagonist [SB-649868] showed its metabolism and excretion patterns in humans, highlighting the comprehensive metabolic pathways these types of compounds can undergo (Renzulli et al., 2011).

Allergic Inflammation and Histamine Release

Research on analogues of gallic acid, such as SG-HQ2, has shown potential in inhibiting mast cell-mediated allergic inflammation. These studies reveal how structural modifications can impact the biological activity of compounds, potentially suppressing histamine release and pro-inflammatory cytokines (Je et al., 2015).

Diuretic Activities

Investigations into the diuretic activities of certain benzothiazide analogues have contributed to our understanding of their therapeutic potential. Such studies provide insights into dose-dependent effects and the mechanisms underlying the diuretic action of these compounds (Biamino, 1977).

Dermatological Applications

Compounds with structural similarities have been explored for their applications in dermatology, including their role in allergic contact dermatitis. Understanding the allergenic potential and sensitization rates of these compounds can inform their safe use in various products (Schnuch et al., 1998).

properties

IUPAC Name

N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S2/c1-17(31)27-21-9-12-23-24(15-21)35-26(29(23)2)28-25(32)19-7-10-22(11-8-19)36(33,34)30-14-13-18-5-3-4-6-20(18)16-30/h3-12,15H,13-14,16H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWNLSMCTVCDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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